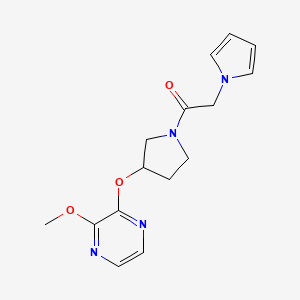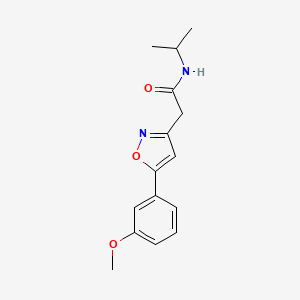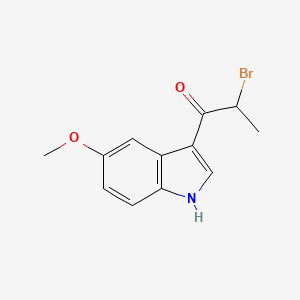![molecular formula C20H19ClN2O B2853656 4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile CAS No. 2034243-19-9](/img/structure/B2853656.png)
4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile is a versatile chemical compound with a unique structure that allows for numerous applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile typically involves the reaction of 4-chlorobenzoyl chloride with 3-(4-chlorophenyl)azepane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Employed in the development of catalysts and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile can be compared with other similar compounds, such as:
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide: Similar structure but different functional groups.
Azepane-1-carboxylic acid (4-chloro-phenyl)-amide: Similar azepane ring but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-19-10-8-16(9-11-19)18-3-1-2-12-23(14-18)20(24)17-6-4-15(13-22)5-7-17/h4-11,18H,1-3,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOICZEFDPGLVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2853576.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2853577.png)
![2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide](/img/structure/B2853581.png)

![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2853583.png)
![(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2853584.png)
![4-fluoro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853585.png)
![4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride](/img/structure/B2853586.png)
![1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2853588.png)


![2-(3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2853596.png)
